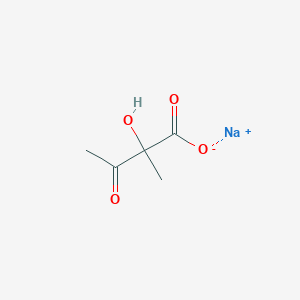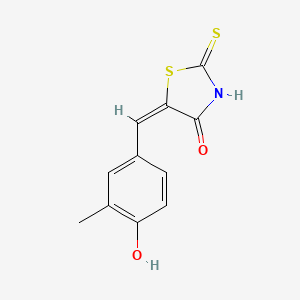
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the class of thiazolidinones
Méthodes De Préparation
The synthesis of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with rhodanine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration .
Analyse Des Réactions Chimiques
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for imaging proteins in living cells.
Medicine: It has been investigated for its neuroprotective and anti-neuroinflammatory properties.
Industry: The compound is used in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects . Additionally, the compound can bind to and activate fluorescent proteins, making it useful for imaging applications .
Comparaison Avec Des Composés Similaires
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is unique compared to other thiazolidinone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
4-Hydroxy-3-methylbenzylidene-rhodanine: Known for its use in fluorescent imaging.
4-Hydroxy-3-methoxybenzylidene-rhodanine: Another derivative with similar applications in imaging and biological studies.
Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and antifungal properties.
Propriétés
Formule moléculaire |
C11H9NO2S2 |
|---|---|
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
(5E)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+ |
Clé InChI |
WUYJNCRVBZWAOK-WEVVVXLNSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O |
SMILES canonique |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)


![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
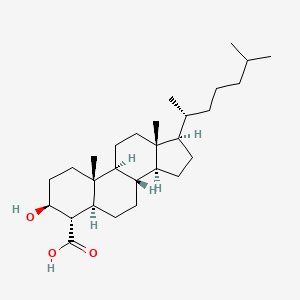
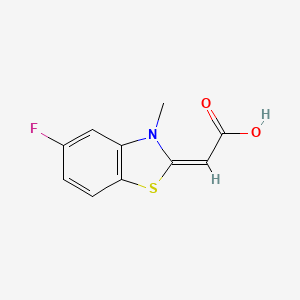
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
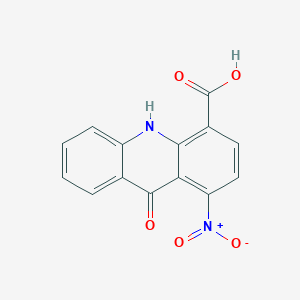
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)

